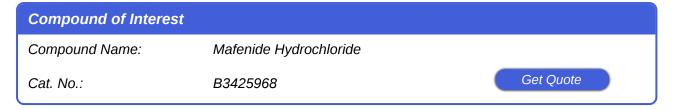


Chemical and physical properties of Mafenide hydrochloride

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An In-depth Technical Guide to the Chemical and Physical Properties of **Mafenide Hydrochloride**

Introduction

Mafenide hydrochloride (4-aminomethylbenzenesulfonamide hydrochloride) is a sulfonamide-type antimicrobial agent.[1][2] It is primarily utilized as a topical treatment for severe burns to prevent and control bacterial infections.[3][4] Mafenide hydrochloride is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[5] Its mechanism of action, while not fully elucidated, is known to be distinct from other sulfonamides and involves the inhibition of carbonic anhydrase and interference with bacterial nucleotide synthesis.[5][6][7] This guide provides a comprehensive overview of the chemical and physical properties of Mafenide hydrochloride, along with relevant experimental protocols for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Mafenide hydrochloride** are summarized below.

Table 1: General and Structural Information



Property	Value	Reference(s)
CAS Number	138-37-4	[3][6]
Molecular Formula	C7H11CIN2O2S	[2][3]
Molecular Weight	222.69 g/mol	[1][6][8]
IUPAC Name	4- (aminomethyl)benzenesulfona mide;hydrochloride	[1][8]
Synonyms	4- Aminomethylbenzenesulfonam ide hydrochloride, Marfanil	[1]
InChI Key	SIACJRVYIPXFKS- UHFFFAOYSA-N	[1][9]
SMILES	C1=CC(=CC=C1CN)S(=O) (=O)N.Cl	[1][6]

Table 2: Physical and Chemical Characteristics

Property	Value	Reference(s)
Appearance	White or colorless crystalline powder	[3][10]
Melting Point	261-263 °C	[11][12]
Boiling Point	382 °C at 760 mmHg	[3]
pKa (Strongest Acidic)	10.25	[4]
pKa (Strongest Basic)	9.04	[4]
Purity (by HPLC)	≥99.0%	[10]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[6][13]

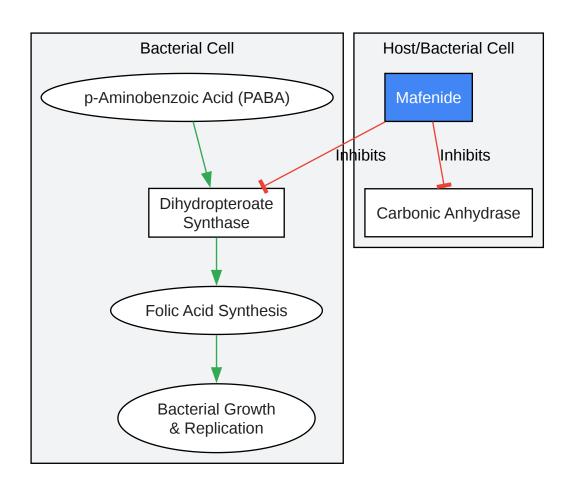
Table 3: Solubility Data



Solvent	Solubility	Reference(s)
Water	44 mg/mL (197.58 mM)	[6][14]
DMSO	44 mg/mL (197.58 mM)	[6][14][15]
Ethanol	8 mg/mL (35.92 mM)	[6][14][15]
Methanol	Slightly soluble	[12]

Mechanism of Action

While the precise mechanism is not fully understood, Mafenide is known to act as a bacteriostatic agent.[7][16] It interferes with bacterial folic acid synthesis, a pathway essential for bacterial growth, by acting as a competitive inhibitor of para-aminobenzoic acid (PABA).[17] Unlike other sulfonamides, its activity is not antagonized by PABA, pus, or tissue exudates.[7] Additionally, Mafenide and its primary metabolite, p-carboxybenzenesulfonamide, are inhibitors of the carbonic anhydrase enzyme.[4][6][14]





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Caption: Mafenide's dual inhibitory action on bacterial folic acid synthesis and carbonic anhydrase.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Purity Assay

This protocol outlines a reverse-phase HPLC method for the quantification of Mafenide, adapted from published methodologies.[18]

Objective: To determine the purity of a **Mafenide hydrochloride** sample.

Materials:

- Mafenide hydrochloride reference standard and sample
- Potassium dihydrogen phosphate (KH₂PO₄)
- Methanol (HPLC grade)
- Water (HPLC grade)
- InertSustain C8 column (4.6 x 250 mm, 5 μm particle size) or equivalent C18 column[18]
- HPLC system with PDA or UV detector

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of 10 mM potassium dihydrogen phosphate buffer and methanol in an 85:15 (v/v) ratio. Filter the mobile phase through a 0.45 μm filter and degas.
- Standard Solution Preparation: Accurately weigh and dissolve **Mafenide hydrochloride** reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 5 ppm to 25 ppm).



- Sample Solution Preparation: Accurately weigh and dissolve the Mafenide hydrochloride sample in the mobile phase to a known concentration within the linear range of the assay.
- Chromatographic Conditions:

Column: InertSustain C8 (4.6 x 250 mm, 5 μm)

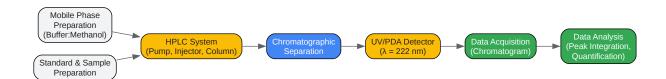
Flow Rate: 0.8 mL/min

Detection Wavelength: 222 nm or 267 nm[18]

Injection Volume: 10-20 μL

Column Temperature: Ambient

- Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
- Quantification: Calculate the concentration and purity of the sample by comparing its peak area to the calibration curve. The method should demonstrate a regression coefficient (R²) of ≥0.999.



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Caption: General experimental workflow for HPLC analysis of **Mafenide hydrochloride**.

Recrystallization for Purification

This procedure is for the purification of **Mafenide hydrochloride** by recrystallization.[11]

Objective: To purify crude **Mafenide hydrochloride**.

Materials:



- Crude Mafenide hydrochloride
- 95% Ethanol or dilute Hydrochloric Acid (HCl)
- · Heating mantle or water bath
- Erlenmeyer flask
- Filtration apparatus (Buchner funnel, filter paper)
- Vacuum oven

Procedure:

- Dissolve the crude Mafenide hydrochloride in a minimal amount of hot 95% ethanol or dilute HCl in an Erlenmeyer flask.
- Heat the solution gently until all the solid has dissolved.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the flask in an ice bath to maximize the yield of crystals.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent (95% ethanol).
- Dry the purified crystals in a vacuum oven at an elevated temperature (e.g., 100°C) until a constant weight is achieved.[11]

Spectroscopic Characterization (1H NMR)

This protocol describes the general steps for obtaining a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

Objective: To confirm the chemical structure of **Mafenide hydrochloride**.

Materials:

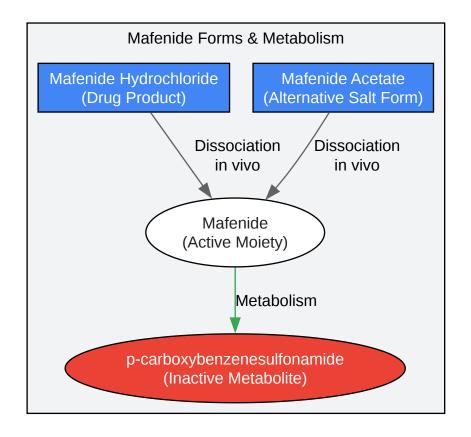


- Purified Mafenide hydrochloride sample
- Deuterated solvent (e.g., DMSO-d₆ or D₂O)[3]
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)[3]

Procedure:

- Dissolve approximately 5-10 mg of the **Mafenide hydrochloride** sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
- Transfer the solution to a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
- Process the resulting Free Induction Decay (FID) to obtain the spectrum.
- Analyze the spectrum by examining chemical shifts, integration values, and splitting patterns
 to confirm the proton environments of the Mafenide hydrochloride structure.





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Caption: Relationship between Mafenide salts, the active moiety, and its primary metabolite.

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